REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12](=[NH:14])[NH2:13])[CH2:11][CH2:10]1)([CH3:5])([CH3:4])[CH3:3].CN([C:19]([CH:21]=[CH2:22])=O)C.CNC>CCO>[C:2]([O:6][C:7](=[O:15])[NH:8][C:9]1([C:12]2[N:13]=[CH:22][CH:21]=[CH:19][N:14]=2)[CH2:11][CH2:10]1)([CH3:5])([CH3:3])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)C=C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The EtOH was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in EtOAc (150 mL)
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Type
|
WASH
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Details
|
washed with water (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from the oil
|
Type
|
TEMPERATURE
|
Details
|
using warm hexanes (30 mL)
|
Type
|
FILTRATION
|
Details
|
the light orange solids were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |